molecular formula C14H12O3 B6396219 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261931-74-1

3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6396219
CAS RN: 1261931-74-1
M. Wt: 228.24 g/mol
InChI Key: GKXLIOMRLPOPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% (3-HPMA) is a naturally occurring organic compound commonly used in scientific research. It is a white to pale yellow crystal powder that is soluble in water and ethanol. 3-HPMA is a derivative of benzoic acid and is widely used in the synthesis of various organic compounds. It is also used in the synthesis of drugs, dyes, and other organic compounds.

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% is a useful compound for scientific research due to its wide range of applications. It has been used in the synthesis of various drugs and other organic compounds, as well as in the synthesis of dyes and other polymers. 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% is also used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of protein synthesis. Additionally, 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% has been used to study the mechanisms of action of various drugs and to investigate the effects of various drugs on the human body.

Mechanism of Action

3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% works by binding to specific proteins in the body, such as enzymes, receptors, and other proteins. This binding allows the compound to affect the activity of these proteins and, in turn, the biochemical and physiological processes in which they are involved. For example, 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% has been shown to affect the expression of certain genes, the synthesis of proteins, and the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to affect the expression of certain genes, the synthesis of proteins, and the regulation of various biochemical and physiological processes. Additionally, 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% has been shown to affect the activity of various enzymes and receptors, as well as the activity of various drugs.

Advantages and Limitations for Lab Experiments

3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% is a useful compound for scientific research due to its wide range of applications. It is relatively easy to obtain and is relatively inexpensive compared to other compounds. Additionally, it is relatively stable and can be stored for long periods of time. On the other hand, 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% is not very soluble in water and can be difficult to work with in some lab experiments.

Future Directions

There are a number of potential future directions for research involving 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95%. These include further investigation into the effects of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% on biochemical and physiological processes, as well as its potential applications in drug development and other areas of research. Additionally, further research could be conducted into the mechanisms of action of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% and its potential interactions with other compounds. Finally, further research could be conducted into the synthesis of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% and other derivatives of benzoic acid.

Synthesis Methods

3-(2-Hydroxyphenyl)-2-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of benzyl chloride with 2-hydroxybenzoic acid in the presence of a base catalyst. This reaction yields a product with 95% purity. Other methods of synthesis include the reaction of 2-hydroxybenzoic acid with acetic anhydride, the reaction of benzyl chloride with 2-hydroxybenzoic acid in the presence of a Lewis acid, and the reaction of 2-hydroxybenzoic acid with benzoyl chloride in the presence of a Lewis acid.

properties

IUPAC Name

3-(2-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-10(6-4-7-11(9)14(16)17)12-5-2-3-8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXLIOMRLPOPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688666
Record name 2'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-74-1
Record name 2'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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